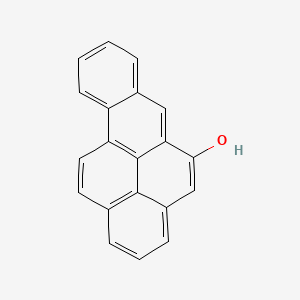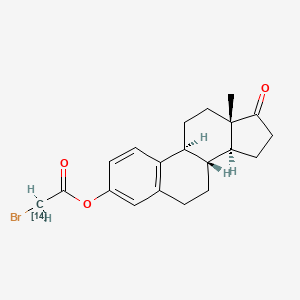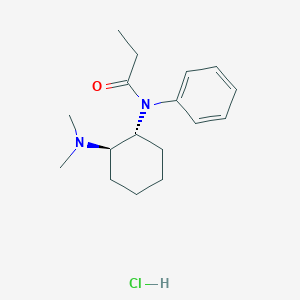
UF-17 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UF-17 hydrochloride involves the reaction of N-(2-(dimethylamino)cyclohexyl)-N-phenylpropionamide with hydrochloric acid. The reaction typically occurs in a solvent such as methanol or ethanol under controlled temperature conditions. The product is then purified through recrystallization to obtain a high-purity crystalline solid .
Industrial Production Methods
Industrial production of UF-17 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in bulk quantities for distribution to research institutions and forensic laboratories .
Chemical Reactions Analysis
Types of Reactions
UF-17 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
UF-17 hydrochloride is widely used in scientific research, including:
Chemistry: As an analytical reference standard for mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: In studies involving receptor binding and pharmacological profiling.
Medicine: Research on its potential therapeutic effects and interactions with opioid receptors.
Industry: Quality control and forensic analysis of synthetic opioids.
Mechanism of Action
UF-17 hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. It mimics the action of endogenous opioids, leading to analgesic and euphoric effects. The compound primarily targets the mu-opioid receptor, which is involved in pain modulation and reward pathways .
Comparison with Similar Compounds
Similar Compounds
U-47700: Another synthetic opioid with similar structural features.
Fentanyl: A potent synthetic opioid used in pain management.
Furanylfentanyl: An analog of fentanyl with similar pharmacological properties.
Uniqueness
UF-17 hydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike other opioids, it has a unique binding affinity and selectivity for opioid receptors, making it valuable for research and forensic applications .
Properties
Molecular Formula |
C17H27ClN2O |
|---|---|
Molecular Weight |
310.9 g/mol |
IUPAC Name |
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-4-17(20)19(14-10-6-5-7-11-14)16-13-9-8-12-15(16)18(2)3;/h5-7,10-11,15-16H,4,8-9,12-13H2,1-3H3;1H/t15-,16-;/m1./s1 |
InChI Key |
PCJJKYBAUYPLNN-QNBGGDODSA-N |
SMILES |
CCC(=O)N(C1CCCCC1N(C)C)C2=CC=CC=C2.Cl |
Isomeric SMILES |
CCC(=O)N([C@@H]1CCCC[C@H]1N(C)C)C2=CC=CC=C2.Cl |
Canonical SMILES |
CCC(=O)N(C1CCCCC1N(C)C)C2=CC=CC=C2.Cl |
Appearance |
A crystalline solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UF-17 HCl, UF-17 hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



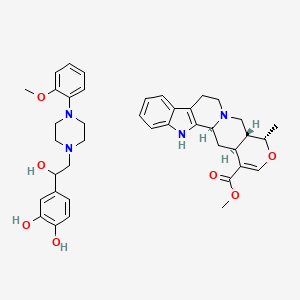
![(2R,3R,4R,5R)-4-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1194954.png)
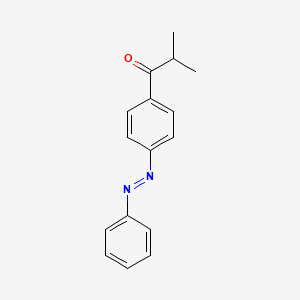
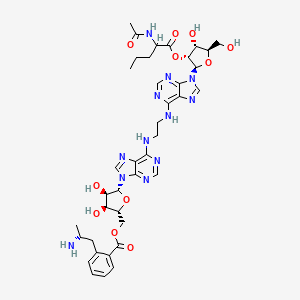
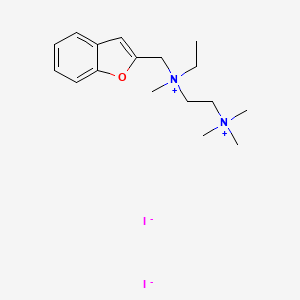
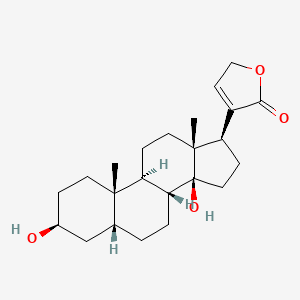
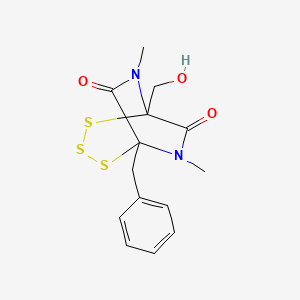
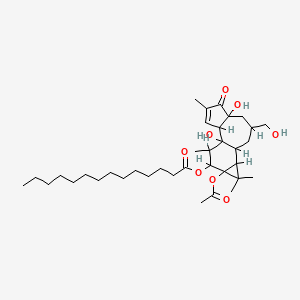
![1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide](/img/structure/B1194966.png)

